
Scuteamoenoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scuteamoenoside is a natural compound that is extracted from the roots of Scutellaria baicalensis, a traditional Chinese herb. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Scuteamoenoside has been extensively studied for its various pharmacological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Scuteamoenoside has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, scuteamoenoside has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of scuteamoenoside is not fully understood. However, it has been suggested that scuteamoenoside exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Scuteamoenoside has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Scuteamoenoside has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Scuteamoenoside has also been found to inhibit the expression of inflammatory mediators, such as COX-2 and iNOS. In addition, scuteamoenoside has been found to induce apoptosis in cancer cells and inhibit tumor growth. Scuteamoenoside has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Scuteamoenoside has several advantages for lab experiments. It is a natural compound that can be easily extracted from the roots of Scutellaria baicalensis or synthesized through chemical methods. Scuteamoenoside is also relatively stable and can be stored for long periods. However, scuteamoenoside has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. In addition, scuteamoenoside can be expensive to obtain, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of scuteamoenoside. One direction is to investigate the potential of scuteamoenoside as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of scuteamoenoside in more detail, including its effects on various signaling pathways and cellular processes. Finally, future studies could focus on developing more efficient methods for synthesizing scuteamoenoside and improving its solubility in water.
Métodos De Síntesis
Scuteamoenoside can be synthesized through various methods, including extraction from the roots of Scutellaria baicalensis or chemical synthesis. The chemical synthesis method involves the use of various reagents, including acetic anhydride, pyridine, and sodium acetate. The yield of scuteamoenoside obtained through chemical synthesis is generally higher than that obtained through extraction.
Propiedades
Número CAS |
123914-35-2 |
|---|---|
Nombre del producto |
Scuteamoenoside |
Fórmula molecular |
C22H24O11 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |
Clave InChI |
KOBUGDLTCAJTND-DOARKGTESA-N |
SMILES isomérico |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Otros números CAS |
123914-35-2 |
Sinónimos |
2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside scuteamoenoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
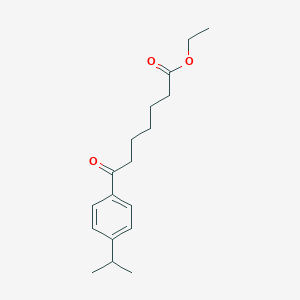
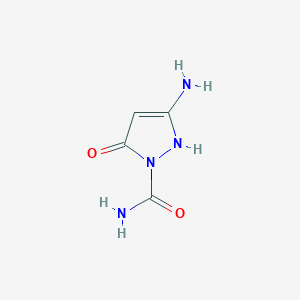
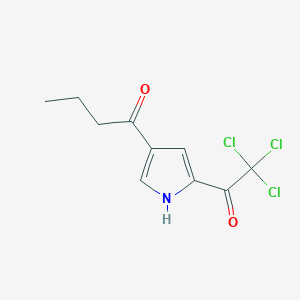
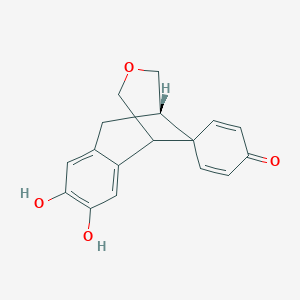
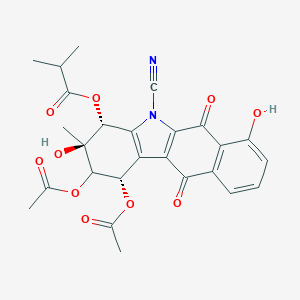

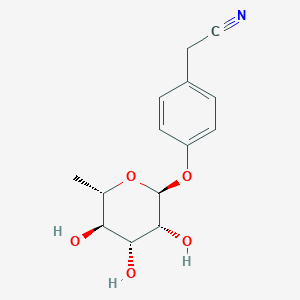
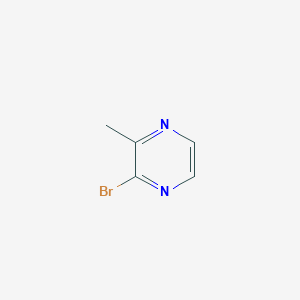


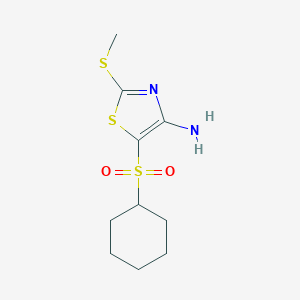
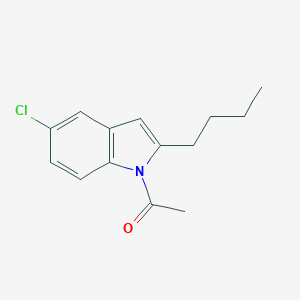
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)